molecular formula C12H11NO B1605573 N-methyl-2-naphthalenecarboxamide CAS No. 3815-22-3

N-methyl-2-naphthalenecarboxamide

Cat. No. B1605573
CAS RN: 3815-22-3
M. Wt: 185.22 g/mol
InChI Key: BWFORQSNSQQHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-methylated compounds has been studied extensively. For instance, the synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives .

Scientific Research Applications

Intramolecular Diels-Alder Reactions

N-methyl-2-naphthalenecarboxamide derivatives have been utilized in intramolecular Diels-Alder reactions, as demonstrated by Ciganek, Wuonola, and Harlow (1994). They found that certain derivatives, such as N-Methyl-N-2-propynyl-1-naphthalenecarboxamide, undergo Diels-Alder reactions at high temperatures to form lactams, which are key intermediates in various chemical syntheses (Ciganek, Wuonola, & Harlow, 1994).

Applications in Supramolecular Chemistry and Catalysis

Kobaisi et al. (2016) reviewed the developments in naphthalene diimides (NDIs), highlighting their application in supramolecular chemistry, sensors, molecular switching devices, and catalysis. This includes gelators for sensing aromatic systems and catalysis through anion-π interactions, demonstrating the versatility of NDIs in various scientific applications (Kobaisi et al., 2016).

Use in Material and Supramolecular Science

Bhosale, Jani, and Langford (2008) discussed the use of naphthalene diimides in material and supramolecular science. They highlighted the significance of NDIs in conducting thin films, molecular sensors, energy and electron transfer systems, and host-guest chemistry, showcasing the wide-ranging applications of these compounds (Bhosale, Jani, & Langford, 2008).

Telomere Targeting in Cancer Therapy

Micco et al. (2013) explored the use of naphthalene diimide derivatives in targeting telomeres in pancreatic cancer cells. They designed tetra-substituted naphthalene diimide derivatives that showed high affinity to human telomeric quadruplex DNA and demonstrated potent effects against pancreatic cancer cell lines (Micco et al., 2013).

Probing Nucleophile-Electrophile Interactions

Schweizer, Procter, Kaftory, and Dunitz (1978) utilized 1,8-disubstituted naphthalenes, including N,N-dimethyl-8-methoxynaphthalene 1-carboxamide, as probes for studying nucleophile-electrophile interactions. Their research provided insights into the behavior of these molecules and their interactions, contributing to our understanding of fundamental chemical processes (Schweizer et al., 1978).

Chain-Growth Condensation Polymerization

Mikami et al. (2011) investigated the polymerization of naphthalenecarboxamide derivatives, demonstrating their potential in synthesizing polyamides with low polydispersity. This research contributes to the development of new materials with specific molecular weight control (Mikami et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, “N-Methyl-2-nitroaniline”, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFORQSNSQQHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959086
Record name N-Methylnaphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-naphthalenecarboxamide

CAS RN

3815-22-3
Record name NSC100671
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylnaphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-naphthalenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-naphthalenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-2-naphthalenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-2-naphthalenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-2-naphthalenecarboxamide
Reactant of Route 6
N-methyl-2-naphthalenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.